molecular formula C10H13NO3 B3113477 3-Ethoxy-4-methoxybenzaldehyde oxime CAS No. 1956-36-1

3-Ethoxy-4-methoxybenzaldehyde oxime

Cat. No.: B3113477
CAS No.: 1956-36-1
M. Wt: 195.21 g/mol
InChI Key: FVYXOGUMKIMTAT-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxybenzaldehyde oxime is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-methoxybenzaldehyde oxime can be synthesized through the reaction of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethoxy-4-methoxybenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-methoxybenzaldehyde oxime involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-4-methoxybenzaldehyde oxime is unique due to the presence of both ethoxy and methoxy groups, which influence its reactivity and applications. These functional groups can enhance its solubility, stability, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYXOGUMKIMTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274842
Record name Benzaldehyde, 3-ethoxy-4-methoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-36-1
Record name Benzaldehyde, 3-ethoxy-4-methoxy-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-ethoxy-4-methoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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